molecular formula C15H23BO2 B1322715 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-89-0

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1322715
CAS No.: 325142-89-0
M. Wt: 246.15 g/mol
InChI Key: ORRCXIHAXGJPNU-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

These compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .

Preparation Methods

The synthesis of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters. These include:

Scientific Research Applications

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCXIHAXGJPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623707
Record name 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-89-0
Record name 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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